molecular formula C17H23NO3S B4199666 Ethyl 1-[3-(phenylsulfanyl)propanoyl]piperidine-3-carboxylate

Ethyl 1-[3-(phenylsulfanyl)propanoyl]piperidine-3-carboxylate

Cat. No.: B4199666
M. Wt: 321.4 g/mol
InChI Key: UPNDGFHEFLWHOQ-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(phenylthio)propanoyl]-3-piperidinecarboxylate is an organic compound with a complex structure that includes a piperidine ring, a phenylthio group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[3-(phenylsulfanyl)propanoyl]piperidine-3-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-(phenylthio)propanoic acid with ethyl 3-piperidinecarboxylate under specific conditions to form the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to optimize reaction times and yields. Additionally, industrial processes may employ advanced purification techniques such as chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3-(phenylthio)propanoyl]-3-piperidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-[3-(phenylthio)propanoyl]-3-piperidinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-[3-(phenylsulfanyl)propanoyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The phenylthio group may interact with enzymes or receptors, leading to modulation of biological pathways. The ester group can undergo hydrolysis to release active metabolites that exert their effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-[3-(phenylsulfanyl)propanoyl]-3-piperidinecarboxylate: Similar structure but with a sulfanyl group instead of a thio group.

    Ethyl 1-[3-(4-methoxyphenyl)propanoyl]-3-piperidinecarboxylate: Contains a methoxyphenyl group instead of a phenylthio group.

Uniqueness

Ethyl 1-[3-(phenylthio)propanoyl]-3-piperidinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 1-(3-phenylsulfanylpropanoyl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3S/c1-2-21-17(20)14-7-6-11-18(13-14)16(19)10-12-22-15-8-4-3-5-9-15/h3-5,8-9,14H,2,6-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNDGFHEFLWHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)CCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-[3-(phenylsulfanyl)propanoyl]piperidine-3-carboxylate
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Ethyl 1-[3-(phenylsulfanyl)propanoyl]piperidine-3-carboxylate

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